

Application Notes: IR 754 Carboxylic Acid for Quantitative Western Blotting

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551816

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Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye designed for stable and sensitive detection in a variety of life science applications, including Western blotting. When conjugated to secondary antibodies, IR 754 offers a powerful alternative to traditional chemiluminescent and visible-range fluorescent detection methods. Its emission in the near-infrared spectrum (typically around 750-800 nm) minimizes background autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and enhanced sensitivity.^{[1][2][3]} This characteristic is particularly advantageous for the detection of low-abundance proteins.

The use of NIR dyes like IR 754 facilitates quantitative and multiplex Western blotting.^{[3][4][5]} The stable fluorescent signal generated is directly proportional to the amount of target protein, allowing for accurate quantification over a broad linear dynamic range.^{[2][3][5][6]} Furthermore, the distinct spectral properties of IR 754 allow for its use in multi-color imaging when combined with other fluorescent dyes emitting at different wavelengths, enabling the simultaneous detection of multiple proteins on the same blot.^{[4][7]}

Advantages of IR 754 Carboxylic Acid in Western Blotting:

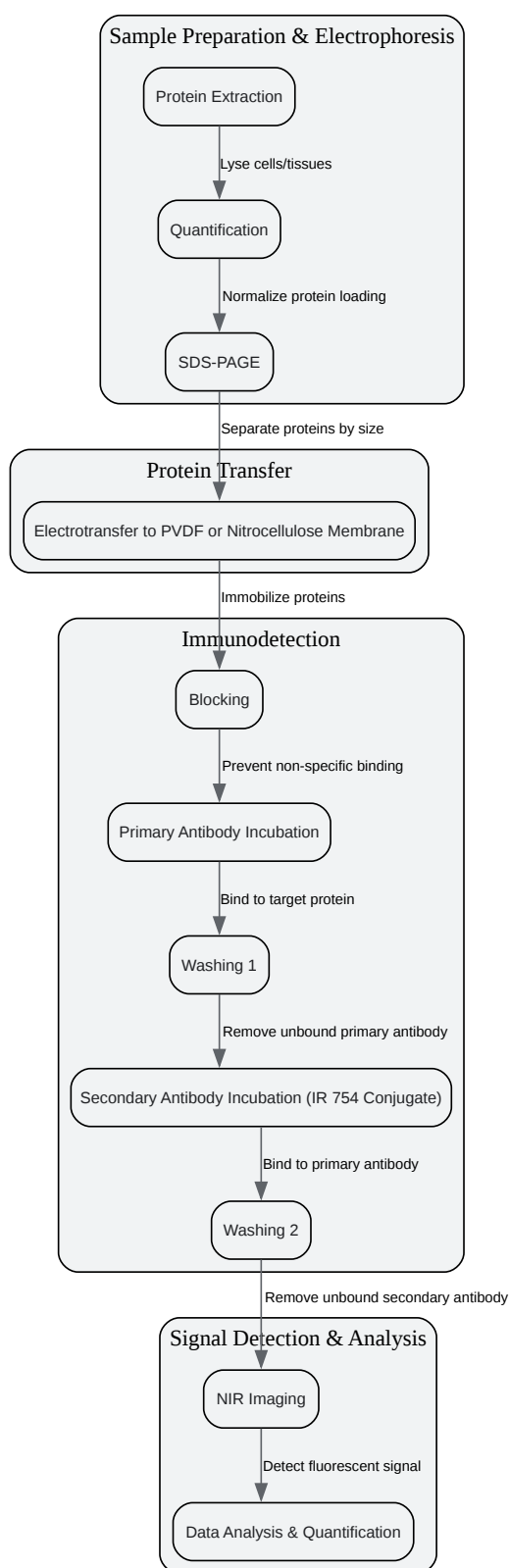
- **High Sensitivity:** The low background fluorescence in the NIR spectrum allows for the detection of low-abundance proteins with high signal-to-noise ratios.^{[1][2][3][4]}

- **Quantitative Analysis:** The fluorescent signal is stable and proportional to the amount of target protein, enabling accurate quantification across a wide linear dynamic range.[2][3][5][6]
- **Multiplexing Capabilities:** Allows for the simultaneous detection of multiple target proteins on the same blot when used with other spectrally distinct fluorescent dyes, saving time and sample.[4][5][7]
- **Signal Stability:** The fluorescent signal is highly stable, allowing for blots to be archived and re-imaged later without significant loss of signal.[2]
- **Reproducibility:** The direct detection of a stable signal, independent of enzymatic reactions, leads to more consistent and reproducible results compared to chemiluminescence.[3][4]

Data Presentation

Parameter	IR 754 Carboxylic Acid (NIR Fluorescence)	Chemiluminescence	Visible Fluorescence
Linear Dynamic Range	>4000 fold[5]	10-50 fold[5]	Variable, generally lower than NIR
Sensitivity	+++[5]	+++[5]	++
Multiplexing	Yes[5]	No[5]	Yes, with spectral limitations
Signal Stability	High (Stable)[5]	Low (Transient)	Moderate
Quantitative	Yes[5]	May not be quantitative[5]	Yes

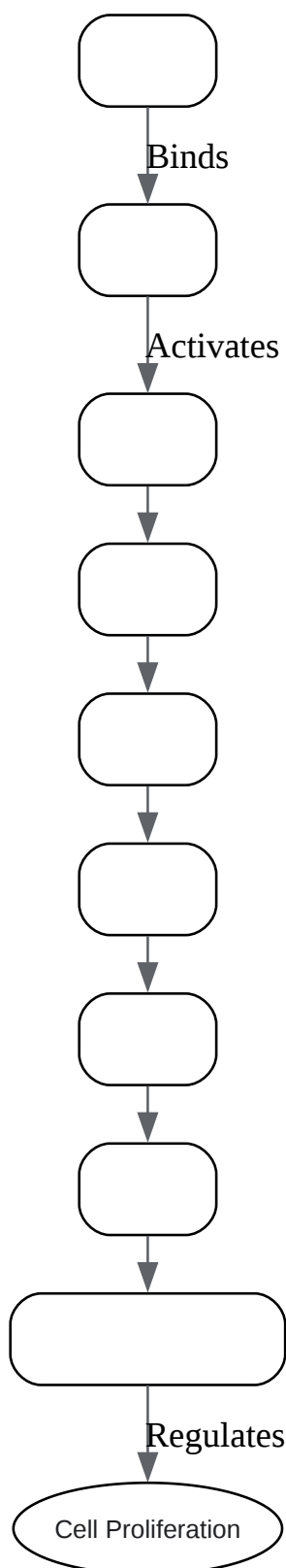
Experimental Workflow



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Caption: Western Blotting Workflow using an IR 754-conjugated secondary antibody.

Signaling Pathway Example: EGFR Signaling



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